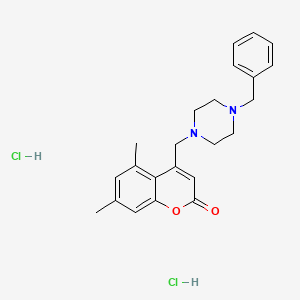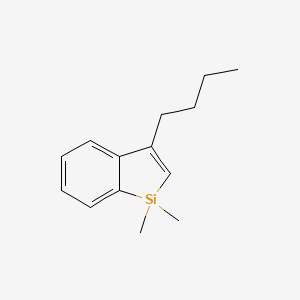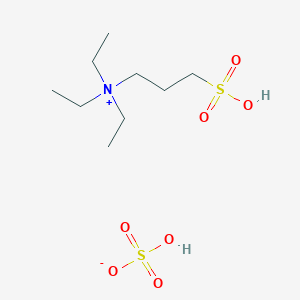
C12H19IN4O2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C12H19IN4O2 is a chemical of interest in various scientific fields. This compound is characterized by its unique structure, which includes iodine, nitrogen, and oxygen atoms. It is used in a variety of applications, ranging from chemical research to potential medical uses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C12H19IN4O2 typically involves multiple steps, including the introduction of iodine into the molecular structure. Common synthetic routes may involve the use of halogenation reactions, where iodine is introduced to a precursor molecule under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as silver nitrate to facilitate the halogenation process.
Industrial Production Methods
Industrial production of This compound may involve large-scale halogenation processes, where the precursor molecules are treated with iodine in the presence of catalysts. The reaction is carried out in industrial reactors with precise control over temperature and pressure to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
C12H19IN4O2: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. The reaction is usually performed in anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions). The reaction conditions vary depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce an oxidized derivative of This compound , while reduction may yield a reduced form of the compound.
科学研究应用
C12H19IN4O2: has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
作用机制
The mechanism of action of C12H19IN4O2 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
C12H19IN4O2: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar molecular structures or functional groups. For example:
C12H19NO2: A compound with a similar carbon and hydrogen framework but different functional groups.
C12H19N4O2: A compound with a similar nitrogen and oxygen content but lacking iodine.
This compound .
属性
分子式 |
C12H19IN4O2 |
|---|---|
分子量 |
378.21 g/mol |
IUPAC 名称 |
trimethyl-[2-[[6-[(E)-oxidoiminomethyl]pyridine-3-carbonyl]amino]ethyl]azanium;hydroiodide |
InChI |
InChI=1S/C12H18N4O2.HI/c1-16(2,3)7-6-13-12(17)10-4-5-11(9-15-18)14-8-10;/h4-5,8-9H,6-7H2,1-3H3,(H-,13,14,17,18);1H |
InChI 键 |
NMZKZUAWDAJEDI-UHFFFAOYSA-N |
手性 SMILES |
C[N+](C)(C)CCNC(=O)C1=CN=C(C=C1)/C=N/[O-].I |
规范 SMILES |
C[N+](C)(C)CCNC(=O)C1=CN=C(C=C1)C=N[O-].I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


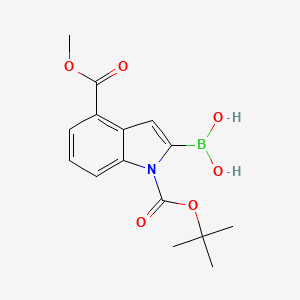
![(6S)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12632439.png)
![2-Chloro-3-hydroxy-4-(propylaminomethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one;hydrochloride](/img/structure/B12632453.png)
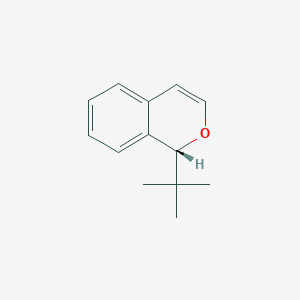
![chlororuthenium(1+);[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-methylsulfonylazanide](/img/structure/B12632461.png)
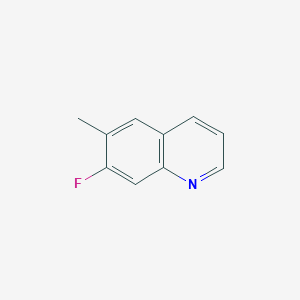

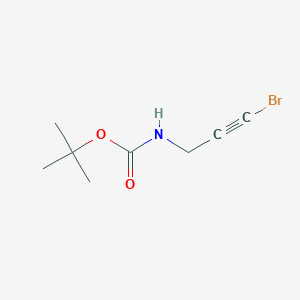

![2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12632488.png)
![Methyl 8-chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12632490.png)
